Regioisomeric Lipophilicity Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pair
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently showed an order of magnitude lower lipophilicity (log D) relative to its 1,2,4-oxadiazole counterpart. This class-level inference is directly applicable to 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole versus its 1,2,4-regioisomer, 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole [1]. The intrinsic difference is attributed to distinct charge distributions and dipole moments between the two regioisomeric cores [1].
| Evidence Dimension | Lipophilicity (log D) difference between regioisomers |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: approximately 1 order of magnitude lower log D (class-level observation from matched-pair analysis) [1] |
| Comparator Or Baseline | 1,2,4-oxadiazole matched isomer: approximately 1 order of magnitude higher log D (class-level observation) [1] |
| Quantified Difference | Approximately 1 log unit (~10-fold) lower log D for the 1,3,4-isomer class [1] |
| Conditions | Systematic matched-pair analysis of compounds in the AstraZeneca collection; log D measured at pH 7.4 [1] |
Why This Matters
Lower lipophilicity is associated with reduced non-specific protein binding, lower metabolic turnover, and decreased risk of phospholipidosis, making the 1,3,4-oxadiazole core preferable for programs prioritizing developability and safety profiles.
- [1] Boström, J.; Hogner, A.; Llinás, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248. View Source
